

# Spectroscopic and Synthetic Profile of (4-phenylphenoxy)phosphonic Acid: A Technical Overview

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## Compound of Interest

**Compound Name:** (4-phenylphenoxy)phosphonic acid

**Cat. No.:** B2516586

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This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for **(4-phenylphenoxy)phosphonic acid**. Due to the limited availability of experimental spectroscopic data for this specific compound in public databases, this document presents predicted data for **(4-phenylphenoxy)phosphonic acid** alongside experimentally obtained data for the closely related parent compound, phenylphosphonic acid, to serve as a valuable reference.

## Spectroscopic Data

### (4-phenylphenoxy)phosphonic Acid - Predicted Data

While experimental spectra for **(4-phenylphenoxy)phosphonic acid** are not readily available, predicted mass spectrometry data provides valuable information for its identification.

Table 1: Predicted Mass Spectrometry Data for **(4-phenylphenoxy)phosphonic acid**[\[1\]](#)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	251.04677
[M+Na] <sup>+</sup>	273.02871
[M-H] <sup>-</sup>	249.03221
[M+NH <sub>4</sub> ] <sup>+</sup>	268.07331
[M+K] <sup>+</sup>	289.00265
[M+H-H <sub>2</sub> O] <sup>+</sup>	233.03675
[M+HCOO] <sup>-</sup>	295.03769
[M+CH <sub>3</sub> COO] <sup>-</sup>	309.05334

Note: These values are computationally predicted and may differ slightly from experimental results.[\[1\]](#)

## Phenylphosphonic Acid - Experimental Data (Reference Compound)

The following tables summarize the experimental spectroscopic data for phenylphosphonic acid, a structural analog of **(4-phenylphenoxy)phosphonic acid**. This information can be used as a reference for interpreting potential experimental data for the target compound.

Table 2: <sup>1</sup>H NMR Data for Phenylphosphonic Acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Solvent
7.99	broad	2H	d <sub>6</sub> -DMSO
7.79-7.64	m	2H	d <sub>6</sub> -DMSO
7.54-7.38	m	3H	d <sub>6</sub> -DMSO

Table 3: <sup>13</sup>C NMR Data for Phenylphosphonic Acid

Chemical Shift ( $\delta$ ) ppm	Solvent
134.5	D <sub>2</sub> O
132.3	D <sub>2</sub> O
131.8	D <sub>2</sub> O
129.2	D <sub>2</sub> O

Table 4:  $^{31}\text{P}$  NMR Data for Phenylphosphonic Acid

Chemical Shift ( $\delta$ ) ppm	Solvent
17.5	Not specified

Table 5: IR Spectroscopy Data for Phenylphosphonic Acid

Wavenumber (cm <sup>-1</sup> )	Assignment
~3425	$\nu(\text{O-H})$
~1017	$\nu(\text{P=O})$
~942	$\nu(\text{P-OH})$

Note: The data for phenylphosphonic acid is compiled from various sources and serves as a reference.

## Experimental Protocols

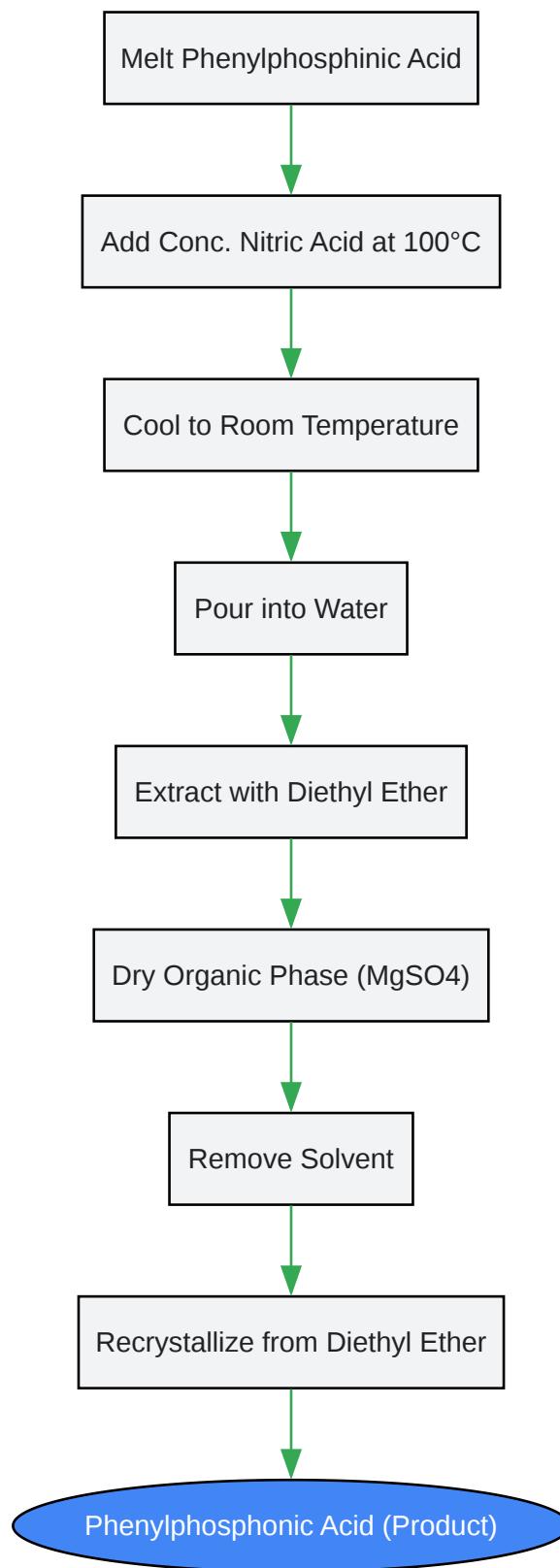
### General Synthesis of Aryl Phosphonic Acids

A common method for the synthesis of aryl phosphonic acids is through the oxidation of the corresponding arylphosphinic acid. While a specific protocol for **(4-phenylphenoxy)phosphonic acid** is not detailed in the searched literature, a general procedure for a related compound is provided below.

Protocol: Synthesis of Phenylphosphonic Acid by Oxidation[2]

- Melting: 10.0 g (69.7 mmol) of phenylphosphinic acid is melted in a round-bottom flask equipped with a thermometer.
- Oxidation: Once the temperature reaches 100 °C, 3.5 mL (54.4 mmol) of concentrated nitric acid is added carefully.
- Work-up: After cooling to room temperature, the resulting yellow solid is poured into 100 mL of water.
- Extraction: The product is extracted with three 50 mL portions of diethyl ether.
- Drying and Purification: The combined organic phases are dried over  $\text{MgSO}_4$ . The solvent is removed, and the crude product is recrystallized from diethyl ether to yield a colorless solid.

A logical workflow for this synthesis is depicted in the following diagram.

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Caption: Workflow for the synthesis of phenylphosphonic acid.

## Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented.

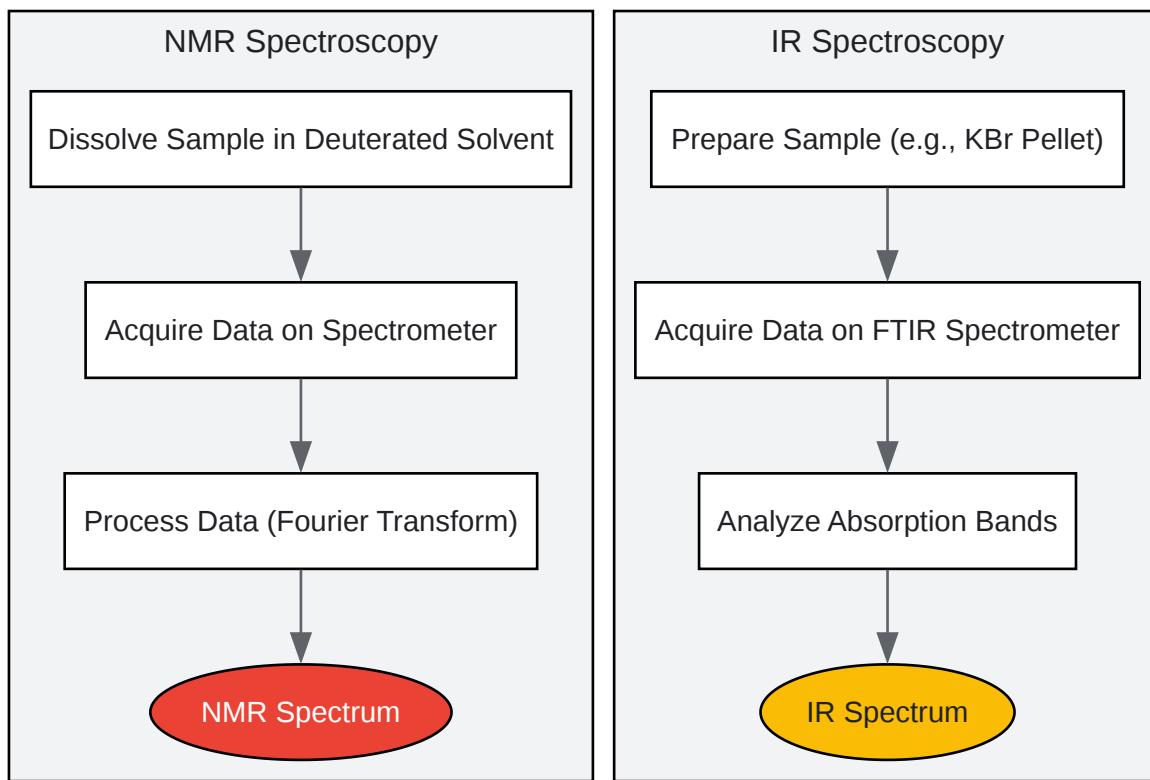
### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A small amount of the analyte is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O).
- **Data Acquisition:** The sample is placed in an NMR spectrometer. For <sup>1</sup>H and <sup>13</sup>C NMR, spectra are typically recorded on a 300 MHz or 500 MHz instrument. For <sup>31</sup>P NMR, a specific probe is used, and chemical shifts are referenced to an external standard like 85% H<sub>3</sub>PO<sub>4</sub>.
- **Data Processing:** The raw data is Fourier transformed and processed to obtain the final spectrum.

### Infrared (IR) Spectroscopy:

- **Sample Preparation:** For solid samples, a KBr pellet is often prepared by mixing a small amount of the sample with potassium bromide and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.
- **Data Acquisition:** The sample is placed in an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup>.
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to different functional groups.

The logical flow of these analytical techniques is illustrated below.



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Caption: General workflow for spectroscopic analysis.

## Signaling Pathways and Biological Activity

Currently, there is no widely reported information on specific signaling pathways directly involving **(4-phenylphenoxy)phosphonic acid** in the public domain. Research into the biological activity of novel phosphonic acid derivatives is an ongoing field.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided data for phenylphosphonic acid is for reference only and may not be fully representative of **(4-phenylphenoxy)phosphonic acid**. Researchers should always consult primary literature and conduct their own experiments for definitive characterization.

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## References

- 1. PubChemLite - (4-phenylphenoxy)phosphonic acid (C<sub>12</sub>H<sub>11</sub>O<sub>4</sub>P) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
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